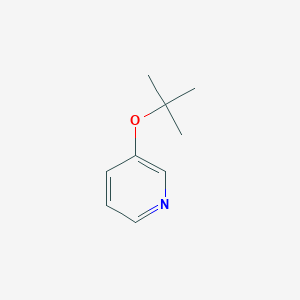

3-(Tert-butoxy)pyridine

Description

3-(tert-Butoxy)pyridine (CAS: 31776-90-6) is a pyridine derivative featuring a tert-butoxy (–O–C(CH₃)₃) substituent at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol . This compound is primarily utilized in research settings as a synthetic intermediate or building block due to the steric and electronic effects imparted by the bulky tert-butoxy group. Its stability under ambient conditions (stored at room temperature) and moderate solubility in organic solvents make it suitable for diverse applications in organic synthesis .

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXRKEDPDCTEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)pyridine typically involves the reaction of pyridine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the etherification of pyridine with tert-butyl alcohol using sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the tert-butoxy group on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of tert-butyl pyridine carboxylate.

Reduction: Formation of 3-(tert-butoxy)piperidine.

Substitution: Formation of 3-substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

3-(Tert-butoxy)pyridine serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for the development of new compounds. It is particularly useful in the synthesis of:

- Pharmaceuticals : Many drugs incorporate pyridine derivatives due to their biological activity.

- Agrochemicals : The compound is utilized in the formulation of herbicides and insecticides.

Table 1: Chemical Reactions Involving this compound

Biological Applications

The biological activities of this compound have been investigated, revealing potential therapeutic uses. Studies suggest its role in:

- Antimicrobial Activity : Exhibiting significant antimicrobial properties against various pathogens.

- Anticancer Research : As part of drug development for targeting specific cancer cells.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound derivatives against bacterial strains. Results indicated that certain derivatives exhibited potent activity, suggesting potential for development into new antimicrobial agents.

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Organism | Efficacy (MIC) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Anticancer | HeLa cells | IC50 = 10 µM |

Material Science Applications

In materials science, this compound has been explored for its properties in:

- Polymer Chemistry : Serving as a monomer or additive to modify polymer properties.

- Ligand Development : Used in coordination chemistry to form complexes with metal ions, enhancing material stability and functionality.

Case Study: Coordination Complexes

Research has demonstrated that complexes formed with this compound exhibit enhanced stability and reactivity compared to those formed with simpler ligands. This has implications for catalysis and sensor technology .

Table 3: Properties of Coordination Complexes with this compound

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Eu(III) | High | Luminescent materials |

| Am(III) | Moderate | Nuclear waste management |

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)pyridine involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the tert-butoxy group can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The tert-butoxy group distinguishes 3-(tert-Butoxy)pyridine from structurally related compounds, which often incorporate silyl ethers, carbamates, or additional substituents. Key comparisons include:

Key Observations :

- Steric Effects : The tert-butoxy group in this compound provides steric hindrance comparable to silyl ethers (e.g., tert-butyldimethylsilyl) but lacks the silicon atom’s unique reactivity .

- Electronic Effects : Methoxy (–OCH₃) and fluorine (–F) substituents (as in ) alter the pyridine ring’s electron density more significantly than tert-butoxy, which is primarily steric.

- Protecting Groups : Carbamates (e.g., Boc in ) are base-sensitive, whereas tert-butoxy ethers are acid-labile, enabling orthogonal deprotection strategies.

Key Observations :

- Yields for tert-butoxy-containing compounds are comparable to silyl ether derivatives (66–76%), though specific data for this compound is unavailable .

- Silyl ethers often require fluoride-mediated deprotection, whereas tert-butoxy groups may be cleaved under strong acidic conditions (e.g., HCl in dioxane) .

Physicochemical and Analytical Properties

Key Observations :

- The tert-butoxy group’s hydrophobicity likely enhances solubility in non-polar solvents compared to polar derivatives like carbamates .

- Mass spectrometry (e.g., HRMS in ) and NMR are critical for confirming structures of tert-butoxy and silyl ether analogs.

Biological Activity

3-(Tert-butoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing data from diverse research sources.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxy group attached to the pyridine ring. Its chemical structure can be represented as follows:

where the tert-butoxy group (–O–C(CH₃)₃) influences its solubility and reactivity.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. A recent study indicated that this compound could reduce oxidative stress markers in neuronal cells, thereby protecting against neurotoxicity .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. It is believed to modulate enzyme activity and receptor binding, influencing signaling pathways critical for cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

A controlled study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent in combating resistant bacterial strains . -

Cancer Cell Line Research

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls. The study concluded that the compound's ability to activate apoptotic pathways could be harnessed for cancer therapy . -

Neuroprotection in Animal Models

An animal model study demonstrated that administration of this compound significantly reduced markers of oxidative stress in the brains of mice subjected to neurotoxic agents. This suggests its potential role in developing treatments for neurodegenerative conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.